molecular formula C16H13NO4 B276899 2-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

2-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

Cat. No. B276899
M. Wt: 283.28 g/mol
InChI Key: ULTIGFCSUSNWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDB and is a member of the isoindoline family of compounds. BDB has been found to exhibit a range of pharmacological properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of BDB is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. BDB has been found to interact with the serotonin, dopamine, and norepinephrine systems, among others. This interaction is thought to underlie the range of pharmacological effects exhibited by BDB.
Biochemical and physiological effects:
BDB has been found to exhibit a range of biochemical and physiological effects, including the modulation of inflammation, pain, and seizure activity. BDB has also been found to exhibit potential neuroprotective effects, which may be mediated by its interaction with various neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDB in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. However, one limitation of using BDB is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on BDB. One potential direction is the development of new synthetic methods for BDB that are more efficient and cost-effective. Another potential direction is the development of new pharmacological applications for BDB, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of BDB and its potential interactions with other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of BDB involves a multistep process that starts with the reaction of 5-hydroxy-1,3-benzodioxole with 2-bromoacetaldehyde. The resulting product is then reacted with 3,4-dihydroxybenzaldehyde to form the final compound, BDB. This synthesis method has been optimized to yield high purity BDB with good yields.

Scientific Research Applications

BDB has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, BDB has been found to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. BDB has also been found to exhibit potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3H-isoindol-1-one

InChI

InChI=1S/C16H13NO4/c18-15-11-3-1-2-4-12(11)16(19)17(15)8-10-5-6-13-14(7-10)21-9-20-13/h1-7,15,18H,8-9H2

InChI Key

ULTIGFCSUSNWJU-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(C4=CC=CC=C4C3=O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(C4=CC=CC=C4C3=O)O

Origin of Product

United States

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